![molecular formula C19H19N5O3 B15281889 5-(benzyloxy)-4-hydroxy-N-[2-(pyrimidin-2-ylamino)ethyl]pyridine-2-carboxamide](/img/structure/B15281889.png)
5-(benzyloxy)-4-hydroxy-N-[2-(pyrimidin-2-ylamino)ethyl]pyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(benzyloxy)-4-oxo-N-[2-(2-pyrimidinylamino)ethyl]-1,4-dihydro-2-pyridinecarboxamide is a complex organic compound that features a pyridine ring substituted with a benzyloxy group, a pyrimidinylaminoethyl side chain, and a carboxamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-4-oxo-N-[2-(2-pyrimidinylamino)ethyl]-1,4-dihydro-2-pyridinecarboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the pyridine ring.
Attachment of the Pyrimidinylaminoethyl Side Chain: This step involves the coupling of a pyrimidinylamine derivative with the pyridine ring, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学的研究の応用
5-(benzyloxy)-4-oxo-N-[2-(2-pyrimidinylamino)ethyl]-1,4-dihydro-2-pyridinecarboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.
Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
作用機序
The mechanism of action of 5-(benzyloxy)-4-oxo-N-[2-(2-pyrimidinylamino)ethyl]-1,4-dihydro-2-pyridinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinylaminoethyl side chain is believed to play a crucial role in binding to these targets, while the benzyloxy group may enhance the compound’s stability and bioavailability. The exact pathways and molecular interactions are still under investigation, but the compound is thought to modulate key signaling pathways involved in disease processes.
類似化合物との比較
Similar Compounds
5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one: Similar in structure but with a pyran ring instead of a pyridine ring.
2-(benzyloxy)-5-pyrimidinylboronic acid: Contains a pyrimidine ring and a benzyloxy group but lacks the pyridine and carboxamide functionalities.
Uniqueness
5-(benzyloxy)-4-oxo-N-[2-(2-pyrimidinylamino)ethyl]-1,4-dihydro-2-pyridinecarboxamide is unique due to its combination of a pyridine ring, a benzyloxy group, a pyrimidinylaminoethyl side chain, and a carboxamide group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable molecule for research and potential therapeutic applications.
特性
分子式 |
C19H19N5O3 |
|---|---|
分子量 |
365.4 g/mol |
IUPAC名 |
4-oxo-5-phenylmethoxy-N-[2-(pyrimidin-2-ylamino)ethyl]-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C19H19N5O3/c25-16-11-15(18(26)20-9-10-23-19-21-7-4-8-22-19)24-12-17(16)27-13-14-5-2-1-3-6-14/h1-8,11-12H,9-10,13H2,(H,20,26)(H,24,25)(H,21,22,23) |
InChIキー |
KBJNFHQKBPOIRB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CNC(=CC2=O)C(=O)NCCNC3=NC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-(4-Chlorobenzyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281820.png)
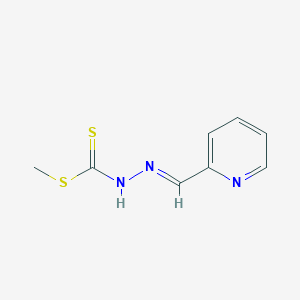
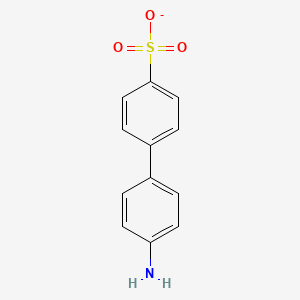
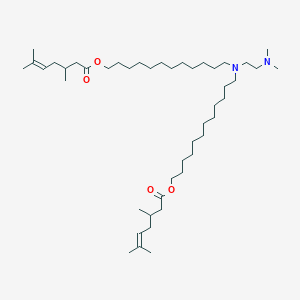
![6-(5-Bromo-3-pyridinyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281854.png)

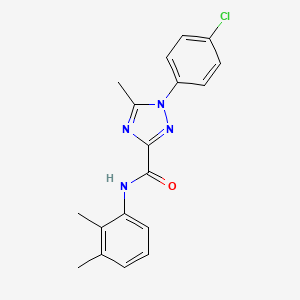
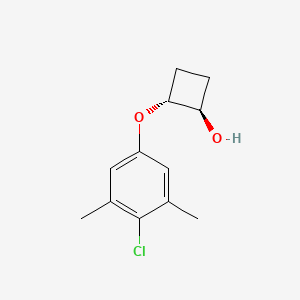

![6-Cyclohexyl-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281886.png)
![N-(3,4-dimethyl-5-isoxazolyl)-4-{[3-(4-methylphenyl)-3-oxopropyl]amino}benzenesulfonamide](/img/structure/B15281890.png)

